molecular formula C12H10FNO2 B6281075 1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 909089-31-2

1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B6281075
CAS No.: 909089-31-2
M. Wt: 219.21 g/mol
InChI Key: UDNVGFDEHXDBNX-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a 2-fluorophenylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the 2-Fluorophenylmethyl Group: This step involves the alkylation of the pyrrole ring using a 2-fluorobenzyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrole or phenyl rings.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound may be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

  • 1-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
  • 1-[(2-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid
  • 1-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxylic acid

Uniqueness: 1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in drug design and other applications.

Properties

CAS No.

909089-31-2

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H10FNO2/c13-10-5-2-1-4-9(10)8-14-7-3-6-11(14)12(15)16/h1-7H,8H2,(H,15,16)

InChI Key

UDNVGFDEHXDBNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C(=O)O)F

Purity

95

Origin of Product

United States

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